molecular formula C18H24N2O3 B4418883 1-(4-ETHYLPHENYL)-5-OXO-N-[(OXOLAN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE

1-(4-ETHYLPHENYL)-5-OXO-N-[(OXOLAN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE

Cat. No.: B4418883
M. Wt: 316.4 g/mol
InChI Key: DJNIJFWQIMPOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ETHYLPHENYL)-5-OXO-N-[(OXOLAN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines a pyrrolidine ring, an oxolane moiety, and an ethylphenyl group

Preparation Methods

The synthesis of 1-(4-ETHYLPHENYL)-5-OXO-N-[(OXOLAN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the oxolane and ethylphenyl groups. Common synthetic routes may include:

    Step 1: Formation of the pyrrolidine ring through cyclization reactions.

    Step 2: Introduction of the oxolane moiety via nucleophilic substitution or addition reactions.

    Step 3: Attachment of the ethylphenyl group through Friedel-Crafts alkylation or other suitable methods.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-ETHYLPHENYL)-5-OXO-N-[(OXOLAN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-ETHYLPHENYL)-5-OXO-N-[(OXOLAN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-ETHYLPHENYL)-5-OXO-N-[(OXOLAN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-ETHYLPHENYL)-5-OXO-N-[(OXOLAN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-(4-METHYLPHENYL)-5-OXO-N-[(OXOLAN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE: Differing by the presence of a methyl group instead of an ethyl group.

    1-(4-ETHYLPHENYL)-5-OXO-N-[(TETRAHYDROFURAN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE: Differing by the presence of a tetrahydrofuran moiety instead of an oxolane moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-ethylphenyl)-5-oxo-N-(oxolan-2-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-2-13-5-7-15(8-6-13)20-12-14(10-17(20)21)18(22)19-11-16-4-3-9-23-16/h5-8,14,16H,2-4,9-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNIJFWQIMPOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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